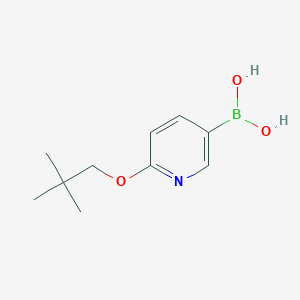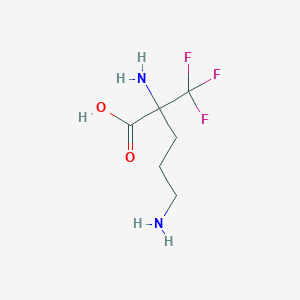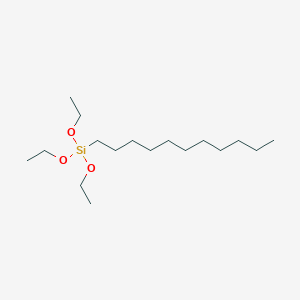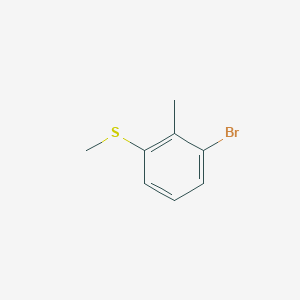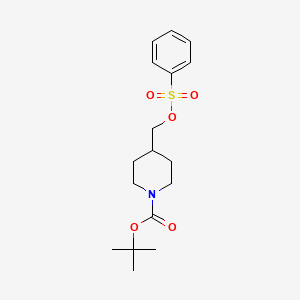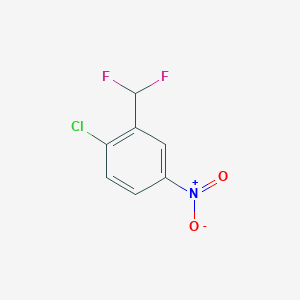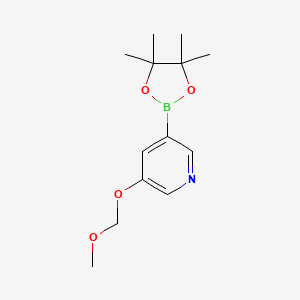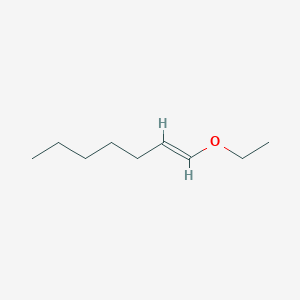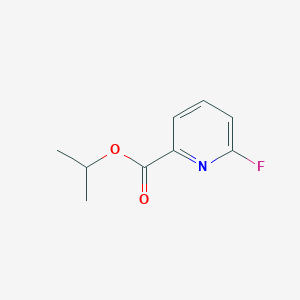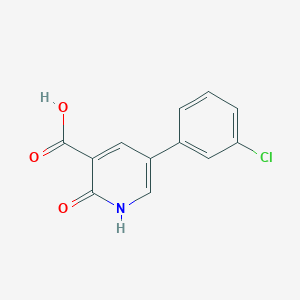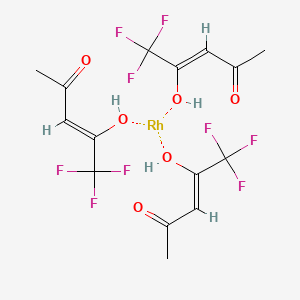
Rhodium, tris(1,1,1-trifluoro-2,4-pentanedionato)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rhodium, tris(1,1,1-trifluoro-2,4-pentanedionato)- is a coordination compound where rhodium is complexed with three 1,1,1-trifluoro-2,4-pentanedionato ligands. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rhodium, tris(1,1,1-trifluoro-2,4-pentanedionato)- typically involves the reaction of rhodium salts with 1,1,1-trifluoro-2,4-pentanedione under controlled conditions. The process often includes:
Mixing: Rhodium chloride or another rhodium salt is dissolved in a suitable solvent.
Addition of Ligand: 1,1,1-trifluoro-2,4-pentanedione is added to the solution.
Reaction: The mixture is heated to facilitate the formation of the complex.
Purification: The product is purified through recrystallization or other methods to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Rhodium, tris(1,1,1-trifluoro-2,4-pentanedionato)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state.
Reduction: It can also be reduced, often using reducing agents like hydrogen or hydrides.
Substitution: Ligands in the complex can be substituted with other ligands, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve other diketones or similar ligands under controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state rhodium complexes, while reduction could produce lower oxidation state complexes .
Wissenschaftliche Forschungsanwendungen
Rhodium, tris(1,1,1-trifluoro-2,4-pentanedionato)- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and hydroformylation.
Biology: Investigated for its potential in biological imaging and as a probe for studying cellular processes.
Medicine: Explored for its anticancer properties and potential use in drug delivery systems.
Industry: Utilized in the production of fine chemicals and as a precursor for other rhodium-based catalysts.
Wirkmechanismus
The mechanism by which Rhodium, tris(1,1,1-trifluoro-2,4-pentanedionato)- exerts its effects involves coordination chemistry principles. The rhodium center can interact with various substrates, facilitating chemical transformations. The trifluoro-2,4-pentanedionato ligands stabilize the rhodium center, allowing it to participate in catalytic cycles and other reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2,4-pentanedionato)rhodium(III): Similar structure but with non-fluorinated ligands.
Tris(1,1,1-trifluoro-2,4-pentanedionato)cobalt(III): Similar ligand environment but with cobalt instead of rhodium.
Uniqueness
Rhodium, tris(1,1,1-trifluoro-2,4-pentanedionato)- is unique due to the presence of trifluoromethyl groups, which enhance its stability and reactivity. This makes it particularly effective in catalytic applications and other chemical processes where stability and reactivity are crucial .
Eigenschaften
IUPAC Name |
rhodium;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H5F3O2.Rh/c3*1-3(9)2-4(10)5(6,7)8;/h3*2,10H,1H3;/b3*4-2-; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKAJJUUTBLKEG-DJFUMVPSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=C(C(F)(F)F)O.CC(=O)C=C(C(F)(F)F)O.CC(=O)C=C(C(F)(F)F)O.[Rh] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C(\O)/C(F)(F)F.CC(=O)/C=C(\O)/C(F)(F)F.CC(=O)/C=C(\O)/C(F)(F)F.[Rh] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F9O6Rh |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
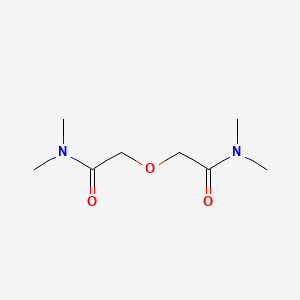
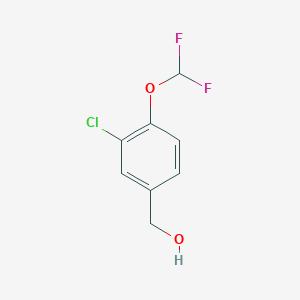
![N-[3-(Trimethoxysilyl)propyl]octan-1-amine](/img/structure/B6327476.png)
